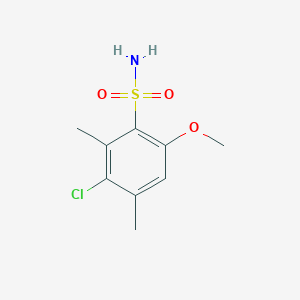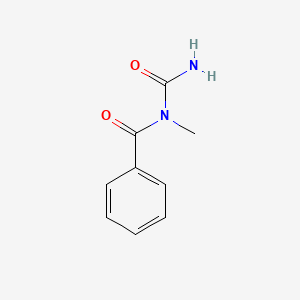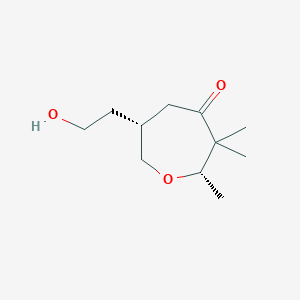
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, a methoxy group, and an oxophosphanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of a suitable phosphine precursor with bromine and methanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the oxophosphanium moiety play crucial roles in these interactions, facilitating various chemical transformations and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Iodo-1-hydroxyethyl)(methoxy)oxophosphanium
- (2-Fluoro-1-hydroxyethyl)(methoxy)oxophosphanium
Uniqueness
(2-Bromo-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
88648-54-8 |
|---|---|
Molekularformel |
C3H7BrO3P+ |
Molekulargewicht |
201.96 g/mol |
IUPAC-Name |
(2-bromo-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7BrO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
InChI-Schlüssel |
MKFPPKIYXTXZCW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[P+](=O)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)

![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)

![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)






![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
